molecular formula C8H6ClN3O B1359883 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 959240-62-1

2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B1359883
CAS RN: 959240-62-1
M. Wt: 195.6 g/mol
InChI Key: ZEDUANSVWZDGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, also known as CMP, is a heterocyclic compound that is commonly used in scientific research. It is a part of the oxadiazole family, which is known for its ability to form a variety of compounds with diverse properties. CMP is a versatile compound that can be used in synthesis, as a catalyst, and in the study of biochemical and physiological effects.

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, a component of the compound , has been extensively studied for its potential as an anti-infective agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine could be synthesized into compounds that target resistant microorganisms, offering a new avenue for treating infectious diseases.

Agricultural Chemicals

In the agricultural sector, 1,2,4-oxadiazole derivatives have shown promise as chemical pesticides due to their broad spectrum of biological activities . They exhibit moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity, which could be crucial for protecting crops and ensuring food security.

Antibacterial Agents for Plant Pathogens

Specifically, certain 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects against Xanthomonas oryzae , which causes diseases in rice plants . The compound in focus could potentially be modified to enhance its antibacterial properties, providing an effective treatment for bacterial leaf blight and leaf streaks in rice.

Anti-Trypanosomal Activity

The compound has been linked to the synthesis of molecules that exhibit anti-trypanosomal activity, particularly against Trypanosoma cruzi , the causative agent of Chagas disease . This application is significant for the development of new treatments for this neglected tropical disease.

Molecular Docking Studies

Molecular docking studies have been conducted with 1,2,4-oxadiazole derivatives to understand their mode of action against various pathogens . 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine could serve as a key scaffold for designing new drugs with targeted action based on molecular docking predictions.

Synthesis of Heterocyclic Compounds

The compound is also valuable as an intermediate in the synthesis of other heterocyclic compounds, which are prevalent in many marketed drugs . Its versatility in drug discovery makes it a significant molecule for pharmaceutical research and development.

Resistance Management

Due to the rise of antibiotic-resistant strains of bacteria, there is a pressing need for new drugs. The compound’s potential to be developed into new anti-infective agents could play a role in resistance management strategies .

Drug Discovery and SAR Studies

Finally, the compound’s structure allows for the exploration of structure-activity relationships (SAR), aiding in the discovery of new drugs with optimized efficacy and reduced toxicity .

properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDUANSVWZDGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649211
Record name 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959240-62-1
Record name 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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